molecular formula C18H24N2O4 B12116689 Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Cat. No.: B12116689
M. Wt: 332.4 g/mol
InChI Key: PXSMMGRKUGGKSL-UHFFFAOYSA-N
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Description

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate is a complex organic compound with a quinoline backbone This compound is notable for its unique structure, which includes diethylamino and dimethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the diethylamino and dimethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(dimethylamino)benzoate: This compound has a similar structure but lacks the quinoline backbone.

    4-(Diethylamino)salicylaldehyde: This compound contains a diethylamino group but has a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and its quinoline backbone, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with diethylamino and methoxy groups, which enhance its solubility and biological activity. The presence of these functional groups allows for better membrane permeability and interaction with various biological targets.

Feature Description
Chemical Formula C₁₅H₁₉N₃O₄
Molecular Weight 293.33 g/mol
Functional Groups Diethylamino, methoxy, carboxylate
Solubility Soluble in organic solvents; moderate solubility in water

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

  • Mechanism of Action : The compound likely disrupts bacterial cell membranes or inhibits essential enzymes involved in metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines, including those derived from breast and colon cancers.

  • Case Study : A study evaluated the cytotoxic effects of this compound on human leukemia cell lines, revealing a dose-dependent inhibition of cell proliferation. The most potent analogs showed IC50 values in the low micromolar range, indicating strong anticancer potential .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. This inhibition can lead to decreased tumor growth and metastasis.

  • Research Findings : In a study focusing on kinase inhibitors, this compound demonstrated selective inhibition of certain receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways associated with cancer .

Research Data and Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of this compound. Modifications to the diethylamino group significantly affect its biological activity. For instance:

  • Compounds with larger alkyl substituents on the amino group exhibited enhanced cytotoxicity.
  • The introduction of additional methoxy groups further improved solubility and bioavailability .

Summary of Findings

Activity Type Effectiveness Mechanism
AntimicrobialEffective against various pathogensDisruption of cell membranes
AnticancerCytotoxic to leukemia and solid tumorsInhibition of kinase activity
Enzyme InhibitionSelective inhibition of RTKsDisruption of signaling pathways

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4-(diethylamino)-6,7-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-6-20(7-2)17-12-9-15(22-4)16(23-5)10-14(12)19-11-13(17)18(21)24-8-3/h9-11H,6-8H2,1-5H3

InChI Key

PXSMMGRKUGGKSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=NC2=CC(=C(C=C21)OC)OC)C(=O)OCC

Origin of Product

United States

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